molecular formula C10H6N2O4 B1606711 5-Nitroisoquinoline-1-carboxylic acid CAS No. 75795-40-3

5-Nitroisoquinoline-1-carboxylic acid

Cat. No.: B1606711
CAS No.: 75795-40-3
M. Wt: 218.17 g/mol
InChI Key: GKSMRXCKXZEYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O4 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

75795-40-3

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

5-nitroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-10(14)9-7-2-1-3-8(12(15)16)6(7)4-5-11-9/h1-5H,(H,13,14)

InChI Key

GKSMRXCKXZEYGU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)[N+](=O)[O-]

75795-40-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isoquinoline-1-carboxylic acid (3.98 g, 23.0 mmol) was dissolved in conc. sulfuric acid (16 ml) at 0° C. A mixture of conc. sulfuric acid (5 ml) and fuming nitric acid (5 ml) was added over 10 min. and the reaction stirred for a further 1 h at 0° C., then poured into ice-water (400 ml). The solid was collected by filtration, then washed with water (100 ml), ethanol (100 ml) and ether (100 ml), then dried under vacuum to give the title compound (4.1 g, 82%).
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
82%

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